molecular formula C17H15FN2S B2639325 (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine CAS No. 497083-28-0

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine

Cat. No.: B2639325
CAS No.: 497083-28-0
M. Wt: 298.38
InChI Key: CIJFGZUNXWJMIM-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group and a 2-phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the molecule .

Scientific Research Applications

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group and the 2-phenylethylamine moiety contributes to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJFGZUNXWJMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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